
(3-Bromo-2-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-2-nitrophenyl)acetic acid”, also commonly known as BNPA, is a crystalline solid organic compound with the chemical formula C8H6BrNO4. It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-nitrophenyl)acetic acid” is not explicitly mentioned in the retrieved papers .Applications De Recherche Scientifique
Synthesis of Novel Drugs
“(3-Bromo-2-nitrophenyl)acetic acid” can be used in the synthesis of novel drugs . The bromo and nitro groups present in the compound can act as good leaving groups, allowing for various substitutions to create new drug molecules.
Production of Biologically Active Compounds
This compound can be used to produce biologically active compounds such as nitric releasing agents . These agents have various applications in medicine, including the treatment of cardiovascular diseases and erectile dysfunction.
Synthesis of Peptides and Proteins
“(3-Bromo-2-nitrophenyl)acetic acid” can also be used in the synthesis of peptides and proteins . The carboxylic acid group can react with amino groups to form peptide bonds, which are the basis for proteins.
Production of Polymers
The compound can be used in the production of polymers . The carboxylic acid group can react with alcohols to form esters, which are commonly used in the production of various types of polymers.
Use as a Protecting Group
Similar to “2-Nitrophenylacetic acid”, “(3-Bromo-2-nitrophenyl)acetic acid” could potentially be used as a protecting group for primary alcohols . The alcohol can be esterified with the acid, proceeding through the acid chloride or acid anhydride.
Precursor for Heterocycles
Again, similar to “2-Nitrophenylacetic acid”, this compound could serve as a precursor for many heterocycles . Complete reduction of the acid yields anilines, which quickly cyclize to form lactams. Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids. Both of these processes are useful in the synthesis of many biologically active molecules.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as nitrobenzenes, have been found to bind with high affinity to multiple receptors . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also influence a broad range of biochemical pathways.
Result of Action
It is known that similar compounds can have a wide range of biological activities . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromo-2-nitrophenyl)acetic acid. For example, the compound’s action may be affected by the pH of the environment, the presence of other compounds, and temperature
Propriétés
IUPAC Name |
2-(3-bromo-2-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIDRWIMKSVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-nitrophenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

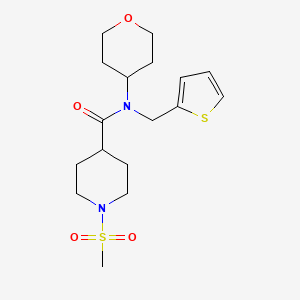
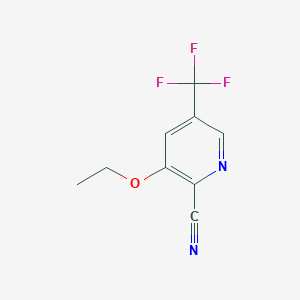
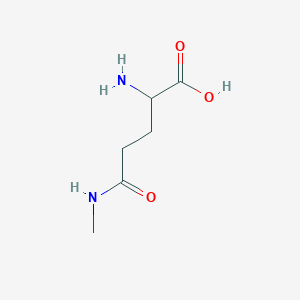
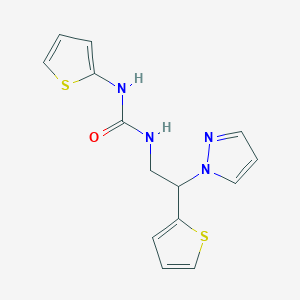

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)
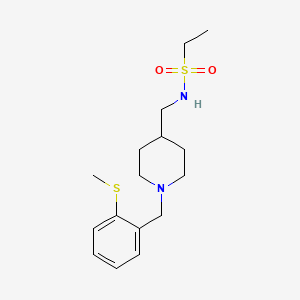


![N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2633608.png)
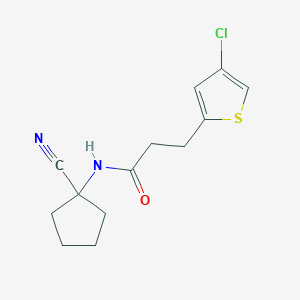
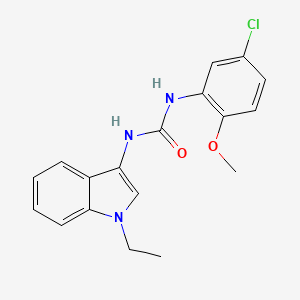
![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2633614.png)
![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2633615.png)